molecular formula C44H67N9O14 B12428955 H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH

H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH

Cat. No.: B12428955
M. Wt: 946.1 g/mol
InChI Key: BLEZYVGGTWZGPY-YDTVLPSFSA-N
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Description

The compound H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH is a peptide composed of nine amino acids: tyrosine, leucine, glutamic acid, proline, glycine, proline, valine, threonine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like EDT.

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the SPPS process using the desired amino acid derivatives.

Major Products

The major products formed from these reactions include modified peptides with altered properties, such as increased stability or enhanced biological activity.

Scientific Research Applications

H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate for enzyme assays and studies on protein-protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Receptor Binding: Peptides can act as agonists or antagonists, influencing cellular signaling pathways.

    Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: can be compared to other peptides with similar sequences or functions:

    Semaglutide: A peptide used for treating type 2 diabetes, with a sequence that includes tyrosine and glutamic acid.

    Tirzepatide: Another therapeutic peptide with a similar amino acid composition, used for managing diabetes and obesity.

These peptides share structural similarities but differ in their specific sequences and therapeutic applications, highlighting the uniqueness of This compound in its specific research and industrial contexts.

Properties

Molecular Formula

C44H67N9O14

Molecular Weight

946.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)/t24-,25+,28-,29-,30-,31-,32-,35-,36-/m0/s1

InChI Key

BLEZYVGGTWZGPY-YDTVLPSFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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